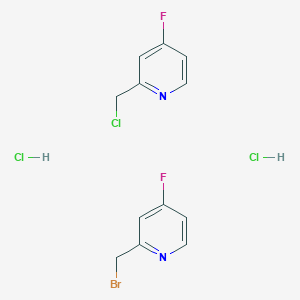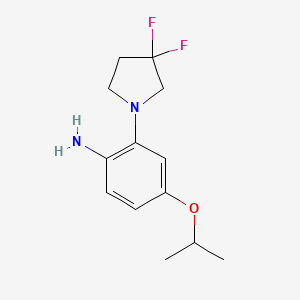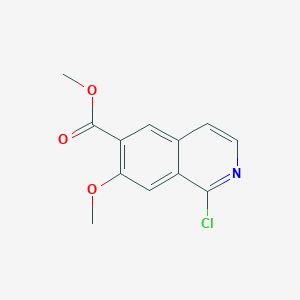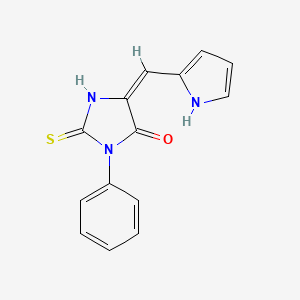
2-(Bromomethyl)-4-fluoropyridine--2-(chloromethyl)-4-fluoropyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-fluoropyridine–2-(chloromethyl)-4-fluoropyridine dihydrochloride is a chemical compound that features both bromomethyl and chloromethyl groups attached to a fluoropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluoropyridine–2-(chloromethyl)-4-fluoropyridine dihydrochloride typically involves the halogenation of 4-fluoropyridine derivatives. One common method is the bromination of 2-methyl-4-fluoropyridine using N-bromosuccinimide (NBS) under radical conditions . The chlorination can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-fluoropyridine–2-(chloromethyl)-4-fluoropyridine dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the halomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyridines.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-fluoropyridine–2-(chloromethyl)-4-fluoropyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-fluoropyridine–2-(chloromethyl)-4-fluoropyridine dihydrochloride involves its reactivity towards nucleophiles and electrophiles. The halomethyl groups can undergo substitution reactions, leading to the formation of new chemical bonds. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-4-chloropyridine: Similar structure but lacks the fluorine atom.
2-(Chloromethyl)-4-bromopyridine: Similar structure but with reversed halogen positions.
4-Fluoro-2-methylpyridine: Lacks the halomethyl groups.
Uniqueness
2-(Bromomethyl)-4-fluoropyridine–2-(chloromethyl)-4-fluoropyridine dihydrochloride is unique due to the presence of both bromomethyl and chloromethyl groups on the same fluoropyridine ring. This dual functionality allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C12H12BrCl3F2N2 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-fluoropyridine;2-(chloromethyl)-4-fluoropyridine;dihydrochloride |
InChI |
InChI=1S/C6H5BrFN.C6H5ClFN.2ClH/c2*7-4-6-3-5(8)1-2-9-6;;/h2*1-3H,4H2;2*1H |
Clé InChI |
CQFGNIWNBIQTHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1F)CCl.C1=CN=C(C=C1F)CBr.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/no-structure.png)





![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)

